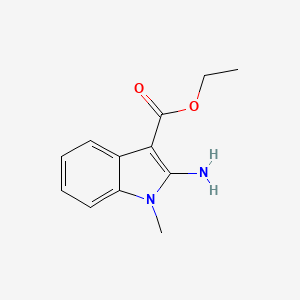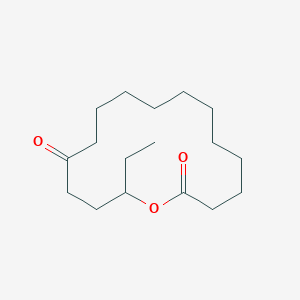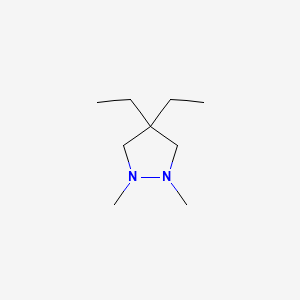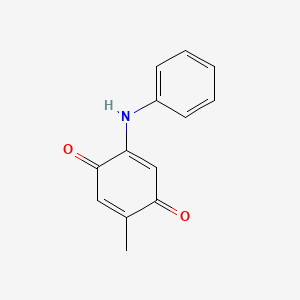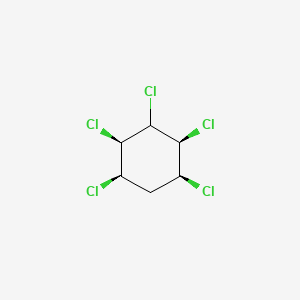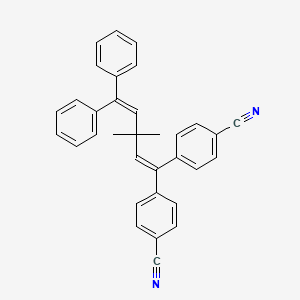
2-(5-Carbamoyl-2,4-dinitroanilino)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Carbamoyl-2,4-dinitroanilino)ethyl acetate is an organic compound with a complex structure, featuring both nitro and carbamoyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Carbamoyl-2,4-dinitroanilino)ethyl acetate typically involves a multi-step process. One common method starts with the nitration of aniline to produce 2,4-dinitroaniline. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale operations.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Carbamoyl-2,4-dinitroanilino)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The acetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-(5-Carbamoyl-2,4-dinitroanilino)ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its functional groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-(5-Carbamoyl-2,4-dinitroanilino)ethyl acetate involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity and other biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitroaniline: Shares the nitro functional groups but lacks the carbamoyl and acetate groups.
Ethyl 2,4-dinitrophenylacetate: Similar structure but without the carbamoyl group.
2,4-Dinitrophenylhydrazine: Contains nitro groups but has a hydrazine moiety instead of carbamoyl and acetate groups.
Uniqueness
The presence of both nitro and carbamoyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
56820-40-7 |
|---|---|
Molekularformel |
C11H12N4O7 |
Molekulargewicht |
312.24 g/mol |
IUPAC-Name |
2-(5-carbamoyl-2,4-dinitroanilino)ethyl acetate |
InChI |
InChI=1S/C11H12N4O7/c1-6(16)22-3-2-13-8-4-7(11(12)17)9(14(18)19)5-10(8)15(20)21/h4-5,13H,2-3H2,1H3,(H2,12,17) |
InChI-Schlüssel |
SMOJGELYULWUBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCNC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



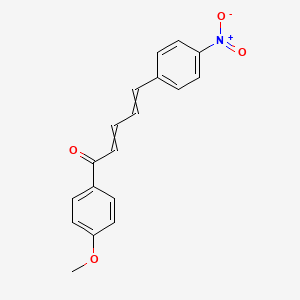
![N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine](/img/structure/B14627749.png)

![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)

